molecular formula C11H13ClN2 B8298229 5-Chloro-1-methyl-1H-indol-2-ylmethyl methylamine

5-Chloro-1-methyl-1H-indol-2-ylmethyl methylamine

Cat. No.: B8298229
M. Wt: 208.69 g/mol
InChI Key: LELWENUIGNWHJH-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-indol-2-ylmethyl methylamine is a useful research compound. Its molecular formula is C11H13ClN2 and its molecular weight is 208.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

N-[(5-chloro-1H-indol-2-yl)methyl]ethanamine

InChI

InChI=1S/C11H13ClN2/c1-2-13-7-10-6-8-5-9(12)3-4-11(8)14-10/h3-6,13-14H,2,7H2,1H3

InChI Key

LELWENUIGNWHJH-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC2=C(N1)C=CC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-1-methyl-1H-indole-2-carboxylic acid ethyl ester (1.27 g, 5.3 mmol) in toluene (10 mL) was added ON-dimethyl-hydroxylamine (9.6 mL of a 1 M solution in toluene, 9.6 mmol). The resulting mixture was heated to reflux overnight after which the reaction was cooled to room temperature and quenched by the addition of 10% aqueous K2CO3 (50 mL). The mixture was extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with brine (100 mL), dried over Na2SO4, filtered and concentrated to give the title compound (2.12 g, 96%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 7.59 (s, 1H), 7.27 (m, 2H), 6.73 (s, 1H), 6.13 (s, 1H), 4.03 (s, 3H), 3.01 (d, J=4.9 Hz, 3H); MS (ESI) m/e 222 (M+H)+.
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1.27 g
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solution
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10 mL
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96%

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